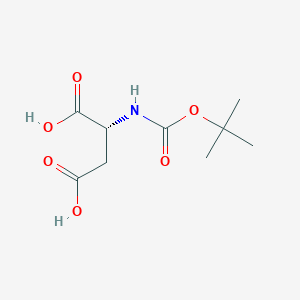

Boc-D-Aspartic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO6/c1-9(2,3)16-8(15)10-5(7(13)14)4-6(11)12/h5H,4H2,1-3H3,(H,10,15)(H,11,12)(H,13,14)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJBMCZQVSQJDE-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427332 | |

| Record name | Boc-D-Aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62396-48-9 | |

| Record name | Boc-D-Aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Boc-D-Aspartic Acid

This guide provides a comprehensive overview of the synthesis of N-tert-butoxycarbonyl-D-aspartic acid (Boc-D-Aspartic acid), a critical reagent in peptide synthesis and drug development. The protocol detailed below is designed for researchers, scientists, and professionals in the field of drug development, offering a robust method for the preparation of this important building block.

Introduction

This compound is an essential derivative of the non-proteinogenic amino acid D-aspartic acid. The tert-butyloxycarbonyl (Boc) protecting group on the amino function allows for the selective formation of peptide bonds at the carboxyl groups without unwanted side reactions at the amine.[1][2] This protection is crucial in solid-phase peptide synthesis (SPPS) and other synthetic methodologies where precise control over reactive sites is necessary.[3][4][] The Boc group is favored for its stability under a wide range of conditions and its facile removal under moderately acidic conditions.[2][6]

Reaction Principle

The synthesis of this compound is achieved through the reaction of D-aspartic acid with di-tert-butyl dicarbonate ((Boc)₂O), commonly known as Boc anhydride.[2][7] The reaction proceeds via nucleophilic attack of the amino group of D-aspartic acid on one of the carbonyl carbons of the Boc anhydride.[7][8] A base is typically used to deprotonate the amino group, enhancing its nucleophilicity. The reaction results in the formation of the N-Boc protected amino acid, with tert-butanol and carbon dioxide as byproducts.[8]

Experimental Protocol

This protocol is adapted from established methods for the Boc protection of amino acids.[9][10]

Materials and Reagents:

-

D-Aspartic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Potassium bicarbonate (KHCO₃) or Triethylamine (Et₃N)[9][10]

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether or hexane

-

Ethyl acetate (EtOAc)

-

Deionized water

Procedure:

-

Dissolution of D-Aspartic Acid: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-aspartic acid in an aqueous solution of potassium bicarbonate.[9] The pH of the solution should be adjusted to approximately 9-11 to ensure the amino group is sufficiently deprotonated.[9] Alternatively, a mixture of acetone and water can be used as the solvent with triethylamine as the base.[10]

-

Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate portion-wise.[9] It is recommended to add the (Boc)₂O in batches to control the reaction rate and temperature. The reaction is typically carried out at room temperature or slightly below (0-40 °C).[10]

-

Reaction Monitoring: Allow the reaction to stir for a period of 0.5 to 4 hours.[10] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Extraction:

-

Once the reaction is complete, if using an organic co-solvent like acetone, it should be removed under reduced pressure.[10]

-

The aqueous solution is then washed with a nonpolar organic solvent like ethyl acetate or ether to remove any unreacted (Boc)₂O and byproducts.[10][11]

-

The aqueous layer is then carefully acidified to a pH of 2-6 with a dilute solution of hydrochloric acid.[9][10] This protonates the carboxyl groups of the this compound, making it soluble in organic solvents.

-

The product is then extracted from the acidic aqueous solution using an organic solvent such as dichloromethane or ethyl acetate. This extraction should be performed multiple times to ensure complete recovery of the product.[9][11]

-

-

Drying and Evaporation: The combined organic layers are washed with a saturated solution of sodium chloride (brine), and then dried over anhydrous sodium sulfate.[9][10] The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Crystallization and Purification: The crude this compound is then purified by crystallization. This is typically achieved by dissolving the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate) and then adding a non-polar solvent (e.g., petroleum ether or hexane) to induce precipitation of the pure product.[9] The resulting crystalline solid is collected by filtration, washed with a cold non-polar solvent, and dried under vacuum.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of Boc-protected aspartic acid, based on literature values for the L-isomer which are expected to be comparable for the D-isomer.

| Parameter | Value | Reference |

| Yield | > 90% | [9] |

| Purity (HPLC) | > 96% | [9] |

| Melting Point | 116-123 °C | [1] |

| Optical Rotation | +5.0° ±1° (c=1.03% in MeOH) | [1] |

Visualizations

Reaction Pathway for this compound Synthesis

Caption: General reaction scheme for the synthesis of this compound.

Experimental Workflow for this compound Synthesis

Caption: Step-by-step workflow for the synthesis and purification of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 6. mdpi.com [mdpi.com]

- 7. homework.study.com [homework.study.com]

- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 9. CN104276966A - Preparation method of Boc-L-aspartic acid - Google Patents [patents.google.com]

- 10. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 11. peptide.com [peptide.com]

An In-depth Technical Guide to Boc-D-Aspartic Acid: Chemical Properties and Structure

For researchers, scientists, and drug development professionals, N-tert-butoxycarbonyl-D-aspartic acid (Boc-D-Asp-OH) is a crucial chiral building block. This guide provides a comprehensive overview of its chemical properties, structure, and applications, with a focus on its role in peptide synthesis.

Core Chemical and Physical Properties

Boc-D-Aspartic acid is a derivative of the non-proteinogenic amino acid D-aspartic acid, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group.[1][2] This protecting group is vital in peptide synthesis as it prevents unwanted reactions at the amino group, allowing for controlled, sequential formation of peptide bonds.[2]

Structural and Identification Data

| Parameter | Value | Reference |

| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid | [3] |

| Molecular Formula | C₉H₁₅NO₆ | [1][3] |

| Canonical SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O | [3] |

| InChI Key | KAJBMCZQVSQJDE-RXMQYKEDSA-N | [3] |

| CAS Number | 62396-48-9 | [1][3] |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 233.22 g/mol | [3] |

| Melting Point | 116-123 °C | [1] |

| Optical Rotation | +5.0° ±1° (c=1.03% in MeOH) | [1] |

| Appearance | White crystalline powder | [4] |

| Solubility | Sparingly soluble in water; soluble in organic solvents. | [5] |

Molecular Structure and Visualization

The structure of this compound, with its characteristic Boc protecting group and the D-configuration at the alpha-carbon, is fundamental to its utility in stereospecific synthesis.

References

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Mechanism of Boc Protection

An in-depth technical guide or whitepaper on the core.

The reversible protection of primary amines is a foundational strategy in modern organic synthesis, particularly in the realm of peptide synthesis.[1] Among the various amine-protecting groups, the tert-butoxycarbonyl (Boc) group is distinguished by its reliability, ease of introduction, and selective removal under specific acidic conditions.[1] Its introduction revolutionized peptide chemistry, enabling the stepwise and controlled assembly of amino acids into complex peptide chains, a process famously refined by Bruce Merrifield in his Nobel Prize-winning work on solid-phase peptide synthesis (SPPS).[2][3]

This technical guide provides a comprehensive examination of the Boc protection mechanism, detailing the underlying chemistry, reaction kinetics, and its application in SPPS. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical synthetic tool.

The Core Mechanism of Boc Protection

The primary function of the Boc group is to reversibly mask the α-amino group of an amino acid, preventing its nucleophilic character from interfering with the carboxyl activation and coupling steps during peptide bond formation.[2] This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride.[1][4]

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[5][6] This initial attack forms an unstable tetrahedral intermediate.[1][5] The intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide (CO₂) gas and a tert-butoxide anion or tert-butanol.[7][8][9] The final product is a stable, acid-labile carbamate.[1][10]

The reaction can be performed with or without a base. However, the inclusion of a base like triethylamine (TEA), diisopropylethylamine (DIEA), or sodium hydroxide is common to neutralize the protonated amine intermediate, which can accelerate the reaction.[1][11]

The Mechanism of Boc Deprotection

A key advantage of the Boc group is its stability under neutral and basic conditions, which allows for orthogonality with other protecting groups like Fmoc (9-fluorenylmethoxycarbonyl).[1][12] The removal of the Boc group is efficiently achieved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA), typically in a 25-50% solution with a solvent like dichloromethane (DCM).[13][14][15]

The deprotection mechanism involves several steps:

-

Protonation : The process begins with the protonation of the carbonyl oxygen of the carbamate by the strong acid.[7][14]

-

Cleavage : This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[2][14] The stability of the tertiary carbocation is a critical factor that enables the use of mild acidic conditions for cleavage.[10]

-

Decarboxylation : The carbamic acid intermediate is unstable and rapidly decomposes, releasing carbon dioxide and the free amine (as its ammonium salt).[7][14] The evolution of CO₂ gas is a characteristic observation during this step.[7]

The highly reactive tert-butyl cation generated during deprotection can lead to side reactions, such as the alkylation of sensitive amino acid side chains like tryptophan, cysteine, and methionine.[2][13] To prevent these undesired modifications, "scavengers" such as dithiothreitol (DTE), triethylsilane, or anisole are often added to the deprotection solution to trap the carbocations.[2][12][13]

The Boc Strategy in Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a classic approach in SPPS. In this scheme, the temporary Nα-amino protection is provided by the acid-labile Boc group, while semi-permanent side-chain protection is afforded by more robust, benzyl-based groups that require a very strong acid like hydrogen fluoride (HF) for final cleavage from the resin.[2][13]

The SPPS cycle using the Boc strategy involves three main stages:

-

Deprotection : The resin-bound peptide is treated with TFA in DCM to remove the N-terminal Boc group, exposing a free amino group (as a TFA salt).[13][14]

-

Neutralization : The protonated amino group is neutralized with a hindered base, typically DIEA, to regenerate the free amine nucleophile required for coupling.[13]

-

Coupling : The next incoming Boc-protected amino acid is activated (e.g., with DCC, HBTU, or HATU) and coupled to the N-terminus of the resin-bound peptide chain.[13][16]

This cycle is repeated for each amino acid in the sequence.

Quantitative Data Summary

The efficiency of both the protection and deprotection steps is critical for the overall yield and purity of the final peptide.[14] The following tables summarize key quantitative data related to these processes.

Table 1: Typical Conditions for Boc Protection of Amino Acids

| Parameter | Condition/Value | Notes | Reference |

| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 - 1.5 equivalents | [17] |

| Base | NaOH, Triethylamine (TEA), or DIEA | 1.5 - 2.0 equivalents | [11][17] |

| Solvent System | Dioxane/Water, THF/Water, Acetone/Water | Typically 1:1 mixtures | [17][18][19] |

| Temperature | 0 °C to Room Temperature | Initial addition often at 0 °C | [17][20] |

| Reaction Time | 1 - 4 hours | Monitored by TLC | [2] |

| Typical Yield | >95% | Generally high and clean reactions | [18][19] |

Table 2: Typical Conditions for Boc Deprotection in SPPS

| Parameter | Condition/Value | Scavengers (if needed) | Notes | Reference |

| Reagent | Trifluoroacetic acid (TFA) | N/A | Standard and most common method | [14] |

| Concentration | 25-50% in Dichloromethane (DCM) | None typically required | Deprotection is rapid | [14][15] |

| Reaction Time | 20-30 minutes | 0.5% DTE for Cys, Met, Trp | A pre-wash (5 min) is common | [14][15] |

| Efficiency | >99% | N/A | Must be near-quantitative for long peptides | [14] |

| Neutralization | 5-10% DIEA in DCM | N/A | Required before the next coupling step | [13][14] |

Note: Reaction kinetics for acid-catalyzed deprotection can exhibit a second-order dependence on the acid concentration, meaning that changes in acid concentration can significantly impact the reaction rate.[21]

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of an Amino Acid

This protocol outlines a general method for the N-protection of a free amino acid using Boc anhydride.[17]

-

Materials:

-

Amino acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Sodium hydroxide (NaOH) (1.5 eq)

-

Solvent: 1,4-Dioxane and Water (1:1)

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add the base (e.g., NaOH, 1.5 eq) and stir until the amino acid is completely dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion is confirmed by Thin Layer Chromatography (TLC).

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent (dioxane).

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3x the volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.[17]

-

Protocol 2: General Procedure for Boc Deprotection in Solid-Phase Peptide Synthesis

This protocol describes the removal of the Boc group from a resin-bound peptide chain during SPPS.[14][15]

-

Materials:

-

Peptide-resin with an N-terminal Boc group

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Deprotection Solution: 50% TFA in DCM (v/v). Add scavengers like 0.5% DTE if Trp, Met, or Cys are present.[15]

-

Neutralization Solution: 5% Diisopropylethylamine (DIEA) in DCM (v/v)

-

-

Procedure:

-

Swell the peptide-resin in DCM for 20-30 minutes in a suitable reaction vessel.

-

Drain the DCM.

-

Add the deprotection solution (50% TFA in DCM) to the resin and agitate for 5 minutes (pre-wash).

-

Drain the solution and add a fresh portion of the deprotection solution.

-

Agitate the mixture for 20-25 minutes at room temperature.[15]

-

Drain the TFA solution.

-

Wash the resin thoroughly with DCM (3-5 times) to remove excess TFA.

-

Neutralize the resin by washing with the neutralization solution (5% DIEA in DCM) for 5 minutes. Repeat this step once.

-

Wash the resin thoroughly with DCM (3-5 times) to remove excess DIEA.

-

The resin is now ready for the next coupling step.

-

Conclusion

The tert-butyloxycarbonyl (Boc) group remains a robust and indispensable tool in the synthesis of peptides. Its utility is grounded in a well-understood mechanism involving the formation of a stable carbamate that is selectively cleaved under moderately acidic conditions. This chemical principle allows for the precise, stepwise elongation of peptide chains, which is the essence of SPPS. A thorough understanding of the reaction mechanisms, kinetics, and optimized protocols for both protection and deprotection is paramount for achieving high yields and purity in the final peptide product. This guide provides the foundational knowledge and practical methodologies to effectively implement Boc chemistry in peptide synthesis endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 9. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

- 13. peptide.com [peptide.com]

- 14. benchchem.com [benchchem.com]

- 15. chempep.com [chempep.com]

- 16. rsc.org [rsc.org]

- 17. benchchem.com [benchchem.com]

- 18. peptide.com [peptide.com]

- 19. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Contact Support [mychemblog.com]

- 21. researchgate.net [researchgate.net]

The Strategic Role of Boc-D-Aspartic Acid in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the chiral building block N-α-tert-butyloxycarbonyl-D-aspartic acid (Boc-D-Aspartic acid) has emerged as a critical component in the synthesis of sophisticated therapeutic agents. Its unique stereochemistry and the utility of the Boc protecting group provide chemists with precise control over molecular architecture, leading to the development of novel peptides, peptidomimetics, and small molecules with enhanced pharmacological profiles. This technical guide delves into the multifaceted role of this compound, offering an in-depth exploration of its applications in neuroscience, enzyme inhibition, and the creation of stabilized peptide therapeutics. Detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), comprehensive tables of relevant quantitative data, and diagrams of key signaling pathways are provided to equip researchers with the foundational knowledge to leverage this versatile molecule in their drug discovery endeavors.

Introduction: The Significance of D-Amino Acids and the Boc Protecting Group

The incorporation of D-amino acids into peptide-based drug candidates is a well-established strategy to confer resistance to proteolytic degradation, thereby enhancing their in vivo stability and bioavailability.[1] D-Aspartic acid, an endogenous amino acid, plays a crucial role in the neuroendocrine and central nervous systems, acting as a neurotransmitter and neuromodulator.[2][3] It is a known agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.[4][5]

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS).[6][7] Its stability during peptide bond formation and its facile removal under mild acidic conditions make it an ideal choice for the temporary protection of the α-amino group of amino acids.[6][8] this compound, therefore, represents a powerful synthetic tool, combining the pharmacological relevance of D-aspartic acid with the synthetic advantages of the Boc protecting group.[5] This guide will explore the practical applications and methodologies associated with the use of this compound in the development of next-generation therapeutics.

Applications of this compound in Drug Discovery

The unique properties of this compound make it a valuable building block in several areas of therapeutic research.

Neuroscience and NMDA Receptor Modulation

Given the role of D-aspartic acid as an endogenous agonist at the NMDA receptor, derivatives synthesized from this compound are of significant interest for the development of drugs targeting neurological and psychiatric disorders.[5][9] Overactivation of the NMDA receptor is implicated in excitotoxicity, a key pathological process in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[10][11] Consequently, the synthesis of NMDA receptor antagonists is a major focus of neuroscience research.[10][12][13][14] this compound can be utilized as a chiral starting material for the synthesis of conformationally constrained analogues designed to act as selective NMDA receptor antagonists.[14]

Development of Enzyme Inhibitors

Enzyme inhibitors are fundamental to the regulation of biological pathways and are a major class of therapeutic drugs.[15][16][17] this compound can serve as a scaffold or key binding element in the design of inhibitors for various enzymes, particularly proteases.[18] The carboxylic acid side chain of aspartic acid is often involved in the catalytic mechanism of enzymes like aspartic proteases (e.g., renin and HIV protease), making aspartic acid-containing molecules prime candidates for inhibitor design.[18] The use of the D-enantiomer can enhance the inhibitor's resistance to degradation by other proteases, improving its therapeutic window.

Synthesis of Stabilized Peptides and Peptidomimetics

A significant hurdle in the development of peptide-based drugs is their rapid degradation by proteases in the body. The incorporation of D-amino acids, such as D-aspartic acid, into a peptide sequence disrupts the natural L-amino acid chain, rendering it less susceptible to proteolytic cleavage.[1][19] this compound is a key reagent in the synthesis of these stabilized peptides.[5] Furthermore, it is used in the creation of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved pharmacological properties like enhanced stability and oral bioavailability.[20]

Asymmetric Synthesis

As a chiral building block, this compound is invaluable in asymmetric synthesis for the creation of enantiomerically pure active pharmaceutical ingredients (APIs). The defined stereochemistry of this compound allows for the controlled introduction of a chiral center, which is critical as the pharmacological activity of a drug often resides in a single enantiomer.

Quantitative Data on Relevant Compounds

The following tables summarize quantitative data for various classes of compounds where D-aspartic acid or its derivatives play a key role. This data is intended to provide a comparative overview of the potencies and binding affinities that can be achieved.

Table 1: Inhibitory Constants (Ki) of D-Aspartic Acid and Related Compounds for Excitatory Amino Acid Transporter 4 (EAAT4)

| Compound | Ki (μM) |

| D-Aspartic acid | Accurately Estimated |

| L-Aspartic acid | 3.03 |

| Reference indicates that the Ki of D-aspartic acid was accurately estimated, but a specific value is not provided in the abstract.[2] |

Table 2: IC50 Values of Peptides with D-Amino Acid Substitutions

| Peptide | P1 Residue | IC50 (μM) | Cleavage Status |

| B05 (native) | L-Glu | ~35 | Cleaved |

| B05 variant | D-Glu | ~8-10 | Not Cleaved |

| B06 (native) | L-Glu | ~35 | Cleaved |

| B06 variant | D-Glu | ~8-10 | Not Cleaved |

| *Data from a study on ADAMTS-4 inhibitors, where substitution with D-Glutamic acid at the P1 position enhanced binding but prevented cleavage.[4] |

Table 3: Binding Affinities (Kd) of Peptidomimetics

| Compound | Target | Kd (nM) |

| Peptidomimetic 31 | BIR3 domain | 740 |

| ABP-1 | ACE2 | 19 |

| ABP series | ACE2 | 19-123 |

| *Data from studies on peptidomimetics targeting protein-protein interactions.[12][13] |

Table 4: IC50 Values for Selected NMDA Receptor Antagonists

| Compound | IC50 |

| NP10679 | 0.617 μM (for hERG channel inhibition) |

| MK801 | 170 nM and 760 nM (for biphasic and RD responses, respectively) |

| DNQX | 120 nM and 110 nM (for biphasic and RD responses, respectively) |

| *Data for various NMDA receptor antagonists.[7] |

Experimental Protocols: Boc-Solid-Phase Peptide Synthesis (SPPS)

The following protocols provide a general framework for the synthesis of peptides containing D-aspartic acid using Boc-SPPS.

Resin Preparation and Swelling

-

Place the desired amount of resin (e.g., Merrifield or PAM resin) in a reaction vessel.

-

Wash the resin with dichloromethane (DCM) (2-3 times).

-

Swell the resin in DCM or N,N-dimethylformamide (DMF) for 20-30 minutes to ensure optimal reaction conditions.[7]

Boc Deprotection

-

After swelling, drain the solvent from the resin.

-

Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.

-

Agitate the mixture for 5 minutes (pre-wash), then drain.[9]

-

Add a fresh solution of 25-50% TFA in DCM and agitate for an additional 15-25 minutes.[9]

-

If the peptide contains tryptophan, methionine, or cysteine residues, add scavengers like 2.5% triisopropylsilane (TIS) and 2.5% water to the TFA/DCM solution to prevent side reactions.

-

Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) and then isopropanol (IPA) (2-3 times) to remove residual acid.[9]

Amino Acid Coupling

-

Dissolve the this compound (or other Boc-protected amino acid) (typically 1.5-3 equivalents relative to the resin loading) and a coupling agent such as HBTU (1.5-3 eq.) and HOBt (1.5-3 eq.) in DMF.[6]

-

Add a base, typically diisopropylethylamine (DIEA) (2-4 eq.), to the amino acid solution to neutralize the TFA salt of the deprotected N-terminus on the resin-bound peptide.[6]

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a ninhydrin test to check for the presence of free amines.

-

After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

Cleavage from the Resin and Final Deprotection

-

Wash the fully synthesized peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail. A common cocktail for peptides without sensitive residues is 95% TFA, 2.5% TIS, and 2.5% water. For peptides with sensitive residues, stronger acids like liquid hydrogen fluoride (HF) or more complex scavenger mixtures may be required.[9][12]

-

Add the cleavage cocktail to the peptide-resin (typically 10 mL per gram of resin).[9]

-

Agitate the mixture at room temperature for 2-4 hours.[11]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail to ensure complete recovery.

-

Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration and wash it with cold diethyl ether to remove scavengers and other small molecules.

-

Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Mechanisms of Action

The therapeutic potential of compounds derived from this compound is rooted in the biological roles of D-aspartic acid itself. The following diagrams illustrate two key pathways.

Neuroendocrine Regulation via the Hypothalamus-Pituitary-Gonad Axis

D-Aspartic acid plays a significant role in the regulation of hormone synthesis and release.[2] It acts on the hypothalamus to stimulate the release of Gonadotropin-Releasing Hormone (GnRH).[3] GnRH then travels to the pituitary gland, where it triggers the secretion of Luteinizing Hormone (LH).[3] LH, in turn, acts on the Leydig cells in the testes to stimulate the production and release of testosterone.[2] This pathway highlights the potential for D-aspartic acid mimetics in the treatment of hormonal imbalances and reproductive disorders.

Neuronal Signaling via the NMDA Receptor

In the central nervous system, D-aspartic acid functions as a neurotransmitter by binding to and activating the NMDA receptor, a subtype of ionotropic glutamate receptor. This binding event opens the receptor's ion channel, leading to an influx of calcium ions (Ca²⁺) into the postsynaptic neuron.[5] The increase in intracellular Ca²⁺ activates a cascade of downstream signaling molecules, including Calcium/calmodulin-dependent protein kinase II (CaMKII), which in turn phosphorylates transcription factors like CREB (cAMP response element-binding protein).[5] This signaling pathway is fundamental to synaptic plasticity, learning, and memory. The development of antagonists that block this pathway is a key strategy in preventing excitotoxicity.

Experimental Workflow for Boc-SPPS

The logical flow of a typical solid-phase peptide synthesis using this compound involves a cyclical process of deprotection and coupling, followed by a final cleavage step.

Conclusion

This compound is a versatile and indispensable tool in the arsenal of medicinal chemists and drug discovery professionals. Its application spans the synthesis of neurologically active compounds, robust enzyme inhibitors, and stabilized peptide therapeutics. The strategic use of the Boc protecting group in conjunction with the D-enantiomer of aspartic acid allows for the creation of complex and potent drug candidates with improved pharmacokinetic profiles. A thorough understanding of the synthetic methodologies and the underlying biological pathways associated with D-aspartic acid, as outlined in this guide, is essential for harnessing the full potential of this chiral building block in the quest for novel and effective medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. Identification of Inhibitor Concentrations to Efficiently Screen and Measure Inhibition Ki Values against Solute Carrier Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Glutamate N-Methyl-d-Aspartate (NMDA) Receptor Subunit 2B–Selective Inhibitor of NMDA Receptor Function with Enhanced Potency at Acidic pH and Oral Bioavailability for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AVP‐IC50Pred: Multiple machine learning techniques‐based prediction of peptide antiviral activity in terms of half maximal inhibitory concentration (IC50) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Development of Peptidomimetics Targeting IAPs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 14. researchgate.net [researchgate.net]

- 15. examine.com [examine.com]

- 16. biorxiv.org [biorxiv.org]

- 17. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. D-Aspartic acid is a novel endogenous neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

Boc-D-Aspartic Acid: A Chiral Building Block for the Synthesis of Unnatural Amino Acids in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, the incorporation of unnatural amino acids into peptide-based therapeutics has emerged as a powerful strategy to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties. Boc-D-aspartic acid, a protected derivative of the naturally occurring D-aspartic acid, serves as a versatile and indispensable chiral building block for the synthesis of a diverse array of these novel amino acid structures. This technical guide provides a comprehensive overview of the applications of this compound in the construction of unnatural amino acids, with a focus on synthetic strategies, experimental protocols, and the challenges associated with its use.

The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function offers a robust yet readily cleavable shield, compatible with a wide range of reaction conditions employed in peptide synthesis and organic modifications.[][2] This allows for selective manipulation of the side-chain carboxylic acid, which is the primary site for structural elaboration and diversification.

Properties and Handling of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

| Property | Value |

| Chemical Formula | C₉H₁₅NO₆ |

| Molecular Weight | 233.22 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in methanol, ethanol, DMF, and aqueous base |

| Melting Point | 108-112 °C |

| Storage | Store at 2-8 °C, protect from moisture |

Data compiled from various chemical supplier specifications.

Synthetic Strategies for Unnatural Amino Acid Synthesis

The primary utility of this compound as a building block lies in the chemical modification of its side-chain carboxyl group. This can be achieved through a variety of synthetic transformations to introduce novel functionalities. A general workflow for the synthesis of unnatural amino acids from this compound is depicted below.

Caption: General workflow for unnatural amino acid synthesis.

Side-Chain Amidation

A common modification is the formation of an amide bond at the β-carboxyl group. This can be achieved by activating the carboxylic acid, followed by reaction with a primary or secondary amine.

Experimental Protocol: General Procedure for Side-Chain Amidation

-

Activation: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent, for example, HBTU (1.1 eq) or HATU (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

-

Amination: To the activated ester solution, add the desired amine (1.2 eq). Continue stirring at room temperature for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Decarboxylative Cross-Coupling

Recent advances have demonstrated the use of the pendant carboxylic acid side chain of aspartate derivatives as radical precursors for decarboxylative cross-coupling reactions. This enables the formation of carbon-carbon bonds with a broad range of heteroaryl halides under Ag/Ni-electrocatalytic conditions.[3]

Experimental Protocol: Ni/Ag-Electrocatalytic Cross-Coupling (Adapted from Baran et al.) [3]

-

Reaction Setup: In an undivided electrochemical cell equipped with a carbon plate anode and a nickel foam cathode, combine the this compound derivative (1.0 eq), the heteroaryl halide (1.5 eq), and a suitable electrolyte/base mixture in an appropriate solvent.

-

Electrolysis: Apply a constant current to the cell and allow the reaction to proceed at room temperature for the specified time. Monitor the reaction by LC-MS.

-

Work-up and Purification: After the reaction is complete, remove the electrodes and concentrate the reaction mixture. Purify the residue by preparative high-performance liquid chromatography (HPLC) to isolate the desired unnatural amino acid.

Challenges in Synthesis: Aspartimide Formation

A significant challenge when using this compound, particularly in solid-phase peptide synthesis (SPPS), is the formation of aspartimide, an intramolecular cyclization side reaction.[4][5] This is especially pronounced under the basic conditions often used for Fmoc-deprotection in SPPS.[4] Aspartimide formation can lead to a mixture of α- and β-peptides and epimerization, reducing the yield and purity of the target peptide.[4]

To mitigate this, several strategies have been developed, including the use of bulky ester protecting groups for the side chain or backbone protection.[4][5]

Caption: Decision workflow for mitigating aspartimide formation.

| Side-Chain Protecting Group | Aspartimide Formation (%) | Target Peptide Purity (%) |

| O-tert-butyl (OtBu) | 15-50 | 40-75 |

| O-Menthyl (OMen) | 5-15 | 80-90 |

| O-Cyclohexyl (OcHex) | 8-20 | 75-85 |

| 3-Methyl-pent-3-yl ester (OMpe) | <5 | >90 |

| 2-Phenyl-2-propyl ester (OPhp) | <5 | >90 |

Data represents typical values for aspartimide-prone sequences in Fmoc-SPPS and is compiled from multiple studies.

Applications in Drug Development

The unnatural amino acids synthesized from this compound are valuable in various therapeutic areas. For instance, β-amino acids, which can be synthesized through homologation of α-amino acids, are known to confer increased metabolic stability and unique conformational properties to peptides.[6][][8] Peptides containing β-amino acids often exhibit resistance to enzymatic degradation.[8] These modified peptides can serve as protease inhibitors, receptor antagonists, or T-cell receptor antagonists in the development of treatments for a range of diseases.

Conclusion

This compound is a cornerstone building block in the synthesis of unnatural amino acids for drug discovery. Its protected α-amino group and reactive side-chain carboxylate provide a versatile platform for a multitude of chemical transformations. While challenges such as aspartimide formation require careful consideration of synthetic strategy and protecting group chemistry, the ability to generate novel amino acid structures with tailored properties makes this compound an invaluable tool for medicinal chemists. The continued development of innovative synthetic methodologies will further expand the utility of this chiral synthon in the creation of next-generation peptide therapeutics.

References

Physical and chemical properties of N-Boc-D-aspartic acid

An In-Depth Technical Guide to N-Boc-D-aspartic Acid

N-tert-Butoxycarbonyl-D-aspartic acid (N-Boc-D-aspartic acid) is a pivotal derivative of the non-proteinogenic amino acid D-aspartic acid. The introduction of the tert-butoxycarbonyl (Boc) protecting group to the amino function makes it an essential building block in synthetic organic chemistry, particularly in solid-phase peptide synthesis (SPPS) and the development of peptide-based therapeutics.[1][2][3] Its unique structural properties allow for the controlled and sequential assembly of amino acids to form complex peptide chains, preventing unwanted side reactions during synthesis.[2] This guide provides a comprehensive overview of the physical and chemical properties of N-Boc-D-aspartic acid, detailed experimental protocols, and its role in relevant biochemical pathways.

Physical and Chemical Properties

N-Boc-D-aspartic acid is a white to off-white solid at room temperature.[4][5] It is stable under recommended storage conditions, which are typically refrigerated (0-8°C) and dry.[1][4][6]

Chemical Identifiers and Structure

| Identifier | Value |

| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid[7] |

| CAS Number | 62396-48-9[1][7] |

| Molecular Formula | C₉H₁₅NO₆[1][7] |

| Molecular Weight | 233.22 g/mol [1][7] |

| Canonical SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O[7] |

| InChI Key | KAJBMCZQVSQJDE-RXMQYKEDSA-N[7] |

| Synonyms | Boc-D-Asp-OH, N-(tert-Butoxycarbonyl)-D-aspartic acid[1][4][7] |

Quantitative Physical and Chemical Data

| Property | Value |

| Melting Point | 116-123 °C[1] |

| Boiling Point | 377.4 ± 32.0 °C (Predicted)[4] |

| Density | 1.302 ± 0.06 g/cm³ (Predicted)[4] |

| pKa | 3.77 ± 0.23 (Predicted)[4] |

| Optical Rotation | +5.0° ± 1° (c=1.03% in MeOH)[1] |

| Solubility | Soluble in water[8] |

| Appearance | White to off-white solid/powder[4][5] |

Experimental Protocols

The following sections detail key experimental procedures involving N-Boc-D-aspartic acid.

Synthesis of N-Boc-D-aspartic Acid

The standard procedure for the N-terminal protection of an amino acid involves the reaction of the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

Methodology:

-

Dissolve D-aspartic acid in a suitable aqueous basic solution, such as a solution of potassium bicarbonate.[9]

-

Cool the mixture in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O), often dissolved in a solvent like tetrahydrofuran (THF), to the amino acid solution in batches while stirring.[9][10]

-

Allow the reaction to proceed for several hours at room temperature to ensure complete conversion.[10]

-

After the reaction is complete, acidify the mixture to a pH of 4-6 using an acid solution like hydrochloric acid.[9]

-

Extract the product into an organic solvent, such as dichloromethane or ethyl acetate.[9][10]

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure to yield the crude product.[10]

-

The product can be further purified by crystallization, for example, by adding an anti-solvent like petroleum ether.[9]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Exploring the Properties and Applications of Boc-L-Aspartic Acid [thinkdochemicals.com]

- 4. Boc-D-Aspartic acid | 62396-48-9 [amp.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. This compound | C9H15NO6 | CID 7021110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. CN104276966A - Preparation method of Boc-L-aspartic acid - Google Patents [patents.google.com]

- 10. beilstein-journals.org [beilstein-journals.org]

An In-depth Technical Guide to Boc-D-Aspartic Acid for Researchers and Drug Development Professionals

Central Point, NJ – Boc-D-Aspartic acid, a cornerstone in synthetic peptide chemistry, is a vital building block for researchers in drug discovery and development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with detailed protocols and pathway diagrams to support advanced research endeavors. The CAS Registry Number for this compound is 62396-48-9 , and it has a molecular weight of 233.22 g/mol .[1]

Physicochemical and Structural Data

This compound, chemically known as (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid, is a derivative of the non-essential amino acid D-aspartic acid. The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the amino functionality allows for controlled and sequential peptide bond formation during solid-phase peptide synthesis (SPPS).[2][3]

| Property | Value | Reference |

| CAS Number | 62396-48-9 | [4] |

| Molecular Formula | C₉H₁₅NO₆ | [4] |

| Molecular Weight | 233.22 g/mol | [1] |

| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid | [1] |

| Melting Point | 116-123 °C | [4] |

| Optical Rotation | +5.0° ±1° (c=1.03% in MeOH) | [4] |

| Appearance | White to off-white powder | |

| Purity | ≥ 99% (HPLC) | [4] |

| Storage Conditions | 0-8 °C | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound and its application in peptide synthesis are critical processes for researchers. Below are detailed experimental protocols for both.

Synthesis of this compound

The protection of the amino group of D-Aspartic acid with a tert-butyloxycarbonyl (Boc) group is typically achieved using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

Materials:

-

D-Aspartic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dioxane (or another suitable solvent like acetonitrile or tetrahydrofuran)

-

Water

-

Sodium bicarbonate (or another suitable base like sodium hydroxide)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (for pH adjustment)

Procedure:

-

Dissolve D-Aspartic acid in an aqueous solution of sodium bicarbonate.

-

To this solution, add a solution of di-tert-butyl dicarbonate in dioxane.

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture with a cold, dilute solution of hydrochloric acid to a pH of 2-3.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual steps for incorporating a this compound residue into a growing peptide chain on a solid support, such as a Merrifield or PAM resin. The process involves cycles of deprotection, neutralization, and coupling.

Materials:

-

Appropriate resin (e.g., Merrifield resin for a C-terminal acid)

-

This compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

A coupling agent (e.g., HBTU, DCC/HOBt)

-

N,N-Dimethylformamide (DMF)

-

Isopropanol (IPA)

Experimental Workflow for SPPS Cycle:

Caption: A typical workflow for a single coupling cycle in Boc-based solid-phase peptide synthesis.

Procedure:

-

Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.

-

Boc Deprotection:

-

Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes and drain.

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin thoroughly with DCM, followed by IPA, and then DCM again to remove residual acid.[3]

-

-

Neutralization:

-

Treat the resin with a 5-10% solution of DIEA in DCM and agitate for 5-10 minutes.

-

Repeat the neutralization step.

-

Wash the resin with DCM to remove excess base.[3]

-

-

Coupling:

-

In a separate vial, dissolve this compound (3-4 equivalents relative to the resin loading) and a coupling agent like HBTU (2.9 equivalents) in DMF.

-

Add DIEA (6 equivalents) to activate the amino acid solution.

-

Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours at room temperature.[3]

-

Monitor the coupling reaction for completion using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: The cycle of deprotection, neutralization, and coupling is repeated with the next desired Boc-protected amino acid until the peptide sequence is complete.

-

Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), often with scavengers to protect sensitive amino acid side chains. A common cleavage cocktail for peptides without sensitive residues is Reagent B (88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane).[3]

Applications in Research and Drug Development

This compound is a critical reagent in several areas of scientific research and pharmaceutical development.

-

Peptide Synthesis: It serves as a fundamental building block for the synthesis of peptides. The incorporation of D-amino acids, such as D-aspartic acid, can increase the proteolytic stability of synthetic peptides, enhancing their therapeutic potential by extending their in vivo half-life.[2][5]

-

Neuroscience Research: D-Aspartic acid is an endogenous amino acid that plays a significant role in the neuroendocrine system.[2] It acts as a neurotransmitter/neuromodulator and is involved in the synthesis and release of hormones.[2][6] this compound is therefore used to synthesize peptide analogs to study neurotransmitter function and neurobiology.[2]

-

Drug Development: Peptides containing D-amino acids are often explored as potential therapeutics due to their enhanced stability.[5] this compound is used in the development of novel drugs, including enzyme inhibitors and receptor agonists or antagonists. Its ability to mimic natural substrates makes it a valuable component in designing selective modulators of biological pathways.[4]

-

Bioconjugation: this compound can be employed in bioconjugation processes, where it facilitates the attachment of biomolecules to other molecules or surfaces, which is crucial for creating targeted drug delivery systems.[2]

Signaling Pathways Involving D-Aspartic Acid

D-Aspartic acid is an important signaling molecule in the nervous and neuroendocrine systems. It is known to interact with N-methyl-D-aspartate (NMDA) receptors and plays a role in the hypothalamus-pituitary-gonadal (HPG) axis.

D-Aspartic Acid in the Hypothalamus-Pituitary-Gonadal Axis

D-Aspartic acid is involved in the regulation of hormone synthesis and release. In the hypothalamus, it enhances the release of Gonadotropin-Releasing Hormone (GnRH). GnRH then stimulates the pituitary gland to release Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). In the testes, LH stimulates the Leydig cells to produce testosterone.[2][7]

References

- 1. This compound | C9H15NO6 | CID 7021110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

Solubility Profile of Boc-D-aspartic Acid: A Technical Guide for Researchers

Introduction

N-tert-butoxycarbonyl-D-aspartic acid (Boc-D-aspartic acid) is a pivotal building block in modern peptide synthesis and drug discovery. As a protected amino acid derivative, its solubility characteristics in various organic solvents are critical for reaction setup, purification, and formulation development. This in-depth technical guide provides a comprehensive overview of the solubility of this compound, presenting available quantitative and qualitative data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₅NO₆ |

| Molecular Weight | 233.22 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 62396-48-9 |

Quantitative and Qualitative Solubility Data

The solubility of this compound has been characterized in a limited number of solvents. The following table summarizes the available quantitative and qualitative data to facilitate solvent selection for various applications.

| Solvent | Chemical Class | Solubility (mg/mL) | Molar Solubility (M) | Conditions & Notes |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | ≥ 200[1][2][3] | ≥ 0.858 | Hygroscopic DMSO can impact solubility; it is recommended to use a freshly opened container. |

| N,N-Dimethylformamide (DMF) | Amide | ~116.6 | ~0.500 | Based on the reported solubility of the L-enantiomer (Boc-L-aspartic acid) as "clearly soluble" at 1 mmole in 2 mL. The solubility of enantiomers is generally very similar. |

| Methanol | Alcohol | Soluble | Not Determined | A related derivative, Boc-Asp(OtBu)-OH, is reported to be soluble in methanol.[4] |

| Dichloromethane (DCM) | Chlorinated Hydrocarbon | Likely Soluble | Not Determined | A polymeric derivative of L-aspartic acid has shown high solubility in dichloromethane.[5] |

| Chloroform | Chlorinated Hydrocarbon | Likely Soluble | Not Determined | A polymeric derivative of L-aspartic acid has shown high solubility in chloroform.[5] |

| Acetone | Ketone | Likely Soluble | Not Determined | A polymeric derivative of L-aspartic acid has shown high solubility in acetone.[5] |

| Water | Aqueous | Sparingly Soluble | Not Determined | The parent compound, D-aspartic acid, has a solubility of approximately 10 mg/mL in PBS (pH 7.2).[6] The Boc-protecting group generally decreases aqueous solubility. |

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

For solvents where quantitative data is unavailable, the following isothermal shake-flask method is a reliable technique for determining the solubility of this compound. This method is considered the "gold standard" for thermodynamic solubility measurements.

1. Materials and Equipment

-

This compound (solid)

-

Solvent of interest (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Thermostatic shaker or orbital shaker in a temperature-controlled environment

-

Analytical balance (readable to at least 0.1 mg)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique

-

Volumetric flasks and pipettes

2. Procedure

-

Sample Preparation: Accurately weigh an excess amount of this compound into a vial. The excess solid should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature to let the undissolved solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, pre-weighed container to remove all undissolved particles. This step is critical to prevent undissolved solid from artificially inflating the measured solubility.

-

Quantification:

-

Gravimetric Method (for non-volatile solvents): Evaporate the solvent from the filtered solution under reduced pressure or a gentle stream of inert gas at a temperature that will not cause degradation of the solute. Weigh the dried residue to determine the mass of dissolved this compound.

-

Chromatographic Method (e.g., HPLC): Prepare a series of standard solutions of this compound with known concentrations in the solvent of interest. Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration. Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve. Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation: Calculate the solubility based on the mass of the dissolved solute and the volume of the solvent used. Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Experimental workflow for the isothermal shake-flask solubility measurement method.

Conclusion

While comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively published, this guide provides the currently available information and a robust experimental protocol for its determination. The high solubility in polar aprotic solvents like DMSO and DMF is well-documented. For other solvent systems, the provided isothermal shake-flask method offers a reliable approach to generate the necessary data to optimize reaction conditions, streamline purification processes, and facilitate formulation development for this essential amino acid derivative.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. parchem.com [parchem.com]

- 5. Poly(L-aspartic acid) derivative soluble in a volatile organic solvent for biomedical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

Spectroscopic Characterization of Boc-D-Aspartic Acid: A Technical Guide

Introduction

N-tert-butoxycarbonyl-D-aspartic acid (Boc-D-Aspartic acid) is a crucial building block in peptide synthesis and various areas of medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group allows for controlled, stepwise assembly of amino acids into peptide chains. Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structural integrity of this compound before its use in sensitive applications. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound, along with comprehensive experimental protocols for data acquisition.

Spectroscopic Data

The following sections summarize the expected ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. The data is compiled from typical values for Boc-protected amino acids and spectral data of closely related compounds.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for confirming the presence of key functional groups in this compound. The characteristic signals are presented in Table 1.

Table 1: ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| (CH₃)₃C- | ~1.45 | Singlet (s) | The nine equivalent protons of the tert-butyl group give a strong, characteristic singlet. |

| -CH₂- | ~2.80 - 3.00 | Doublet of doublets (dd) or Multiplet (m) | The two diastereotopic protons on the β-carbon. |

| α-CH | ~4.50 - 4.70 | Doublet of doublets (dd) or Multiplet (m) | The proton attached to the α-carbon. |

| -NH- | Variable | Broad singlet (br s) | Chemical shift is dependent on solvent and concentration. |

| -COOH | Variable | Broad singlet (br s) | Chemical shift is highly dependent on solvent, concentration, and water content. Often not observed. |

Note: Chemical shifts are typically referenced to a residual solvent peak. The exact values can vary based on the solvent, concentration, and instrument used.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon skeleton of the molecule. Table 2 outlines the expected chemical shifts for this compound.

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) | Notes |

| (CH₃)₃ C- | ~28.5 | The three equivalent methyl carbons of the Boc group. |

| -C H₂- | ~36-38 | The β-carbon of the aspartic acid residue. |

| α-C H | ~50-52 | The α-carbon. |

| (C H₃)₃C - | ~80.0 | The quaternary carbon of the Boc group. |

| Boc C =O | ~156.0 | The carbonyl carbon of the tert-butoxycarbonyl group. |

| α-C OOH | ~172-174 | The carboxylic acid carbon at the α-position. |

| β-C OOH | ~172-174 | The carboxylic acid carbon at the β-position. |

Note: The exact chemical shifts can be influenced by the choice of solvent and pH.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The expected IR absorption bands for this compound are summarized in Table 3.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |

| O-H Stretch | 3300 - 2500 | Strong, Broad | Carboxylic acid O-H stretching, often overlaps with N-H stretch. |

| N-H Stretch | 3400 - 3300 | Medium | Amide N-H stretching. |

| C-H Stretch | 3000 - 2850 | Medium | Aliphatic C-H stretching from the Boc group and aspartic acid backbone. |

| C=O Stretch | ~1740 | Strong | Carboxylic acid C=O stretching. |

| C=O Stretch | ~1690 | Strong | Urethane C=O stretching of the Boc group. |

| N-H Bend | 1540 - 1510 | Medium | Amide II band. |

| C-O Stretch | 1250 - 1150 | Strong | C-O stretching of the ester-like Boc group. |

Note: Spectra of solid samples are often acquired using Attenuated Total Reflectance (ATR) or as a KBr pellet.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol

2.1.1 Sample Preparation

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial. Complete dissolution is crucial for high-quality spectra.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. It is recommended to filter the solution through a small plug of glass wool in the pipette to remove any particulate matter.

-

Cap the NMR tube securely.

2.1.2 Instrument Parameters

The following are typical parameters for ¹H and ¹³C NMR acquisition on a 400 MHz spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: -2 to 12 ppm

-

Temperature: 298 K (25 °C)

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0 to 200 ppm

-

Temperature: 298 K (25 °C)

-

2.1.3 Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum and assign all signals in both spectra to the corresponding atoms in the this compound structure.

IR Spectroscopy Protocol (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.[1]

2.2.1 Sample Preparation

-

Ensure the ATR crystal (typically diamond) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue and allow it to dry completely.

-

Record a background spectrum of the empty, clean ATR crystal.

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal to ensure complete coverage of the crystal surface.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

2.2.2 Data Acquisition

-

Acquire the sample spectrum. Typical parameters include:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

2.2.3 Data Processing

-

Perform baseline correction if necessary.

-

Label the significant peaks in the spectrum and assign them to the corresponding functional group vibrations.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like this compound.

References

The Versatility of Boc-D-Aspartic Acid in Neurobiological Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-D-Aspartic acid, a protected form of the endogenous neuromodulator D-Aspartic acid, serves as a pivotal tool in contemporary neurobiology research. While not directly employed for its physiological activity in its protected state, its unique chemical properties make it an indispensable component in two major areas of investigation: the chemical synthesis of novel neuroactive compounds and the development of sophisticated methods for the precise spatiotemporal control of neuronal signaling. This technical guide provides an in-depth exploration of the core applications of this compound, detailing its function as a crucial building block for N-methyl-D-aspartate (NMDA) receptor antagonists and other neuropeptides. Furthermore, it elaborates on its role as a precursor to "caged" D-Aspartate compounds, which allow for the light-induced activation of NMDA receptors and glutamate transporters, facilitating the precise study of synaptic function. This document furnishes researchers with structured quantitative data, detailed experimental protocols, and visual diagrams of associated signaling pathways and experimental workflows to empower future neurobiological discovery.

Introduction: The Significance of this compound

D-Aspartic acid (D-Asp) is an endogenous amino acid that plays a significant role in the neuroendocrine system.[1] It functions as a neurotransmitter and neuromodulator, notably acting as an agonist at the N-methyl-D-aspartate (NMDA) receptor.[2] The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[3][4] Dysregulation of NMDA receptor activity is implicated in a variety of neurological and psychiatric disorders.[3]

The direct application of D-Aspartic acid in research can be challenging due to its ubiquitous activity. This is where the tert-butyloxycarbonyl (Boc) protecting group becomes invaluable. This compound is a derivative in which the amino group of D-Aspartic acid is reversibly protected by a Boc group. This protection prevents unwanted chemical reactions during the synthesis of more complex molecules, making it a key building block in the development of targeted research tools and potential therapeutics.[5][6]

This guide will delve into the two primary applications of this compound in neurobiology research:

-

As a synthetic building block: Facilitating the construction of novel peptides and small molecule NMDA receptor antagonists.

-

As a precursor to caged compounds: Enabling the precise photo-inducible release of D-Aspartate to study neuronal signaling with high temporal and spatial resolution.

This compound in the Synthesis of Neuroactive Compounds

The Boc protecting group is instrumental in solid-phase peptide synthesis (SPPS) and other organic synthesis methodologies.[7] Its stability under various reaction conditions and its facile removal under acidic conditions allow for the controlled, stepwise assembly of complex molecules.[2][8]

Synthesis of NMDA Receptor Antagonists

Given the role of NMDA receptor overactivation in excitotoxicity, the development of specific antagonists is a major focus of neuropharmacology.[9] this compound can be a key starting material or intermediate in the synthesis of such antagonists. The synthesis of 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP), a potent and selective NMDA receptor antagonist, provides a relevant example of the chemical strategies employed.[9] While the direct use of this compound in the original synthesis of CPP is not explicitly detailed in the provided results, the principles of using protected amino acids are central to creating such structured antagonists.

Table 1: Quantitative Data for Selected NMDA Receptor Antagonists

| Compound | Target | Action | IC50 / ED50 | Reference |

| 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP) | NMDA Receptor | Competitive Antagonist | IC50: 8 µM (NMDA-evoked [3H]ACh release) | [9] |

| Biphenyl-based NAM | NMDA Receptor | Negative Allosteric Modulator | IC50: 50 nM | [4] |

| Ketamine Metabolites (e.g., (2R,6R)-HNK) | NMDA Receptor | Weak Antagonist | 24% inhibition at 100 µM | [10] |

Synthesis of Neuroactive Peptides

This compound is also utilized in the synthesis of peptides that may have neuroactive properties. The incorporation of D-amino acids can increase the stability of peptides against enzymatic degradation, a desirable property for therapeutic candidates.[11]

Experimental Protocol: General Solid-Phase Peptide Synthesis (SPPS) using Boc-D-Asp-OH

This protocol outlines the general steps for incorporating a Boc-D-Asp(OR)-OH residue into a peptide chain on a solid support (e.g., Merrifield resin). The side chain of aspartic acid is typically protected as an ester (e.g., benzyl ester, OBzl) to prevent side reactions.

-

Resin Preparation: Start with a suitable resin, for example, a pre-loaded Merrifield resin with the first amino acid.

-

Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound amino acid using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). Typically, 25-50% TFA in DCM is used for 30 minutes.

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of a hindered base, such as 10% diisopropylethylamine (DIEA) in DCM.

-

Coupling: a. Pre-activate the Boc-D-Asp(OR)-OH (e.g., Boc-D-Asp(OBzl)-OH) by dissolving it with a coupling reagent such as dicyclohexylcarbodiimide (DCC) and an additive like N-hydroxybenzotriazole (HOBt) in a suitable solvent like N,N-dimethylformamide (DMF) or DCM. b. Add the activated amino acid solution to the resin and shake at room temperature for 2-4 hours. c. Monitor the completion of the coupling reaction using a qualitative test (e.g., ninhydrin test).

-

Capping (Optional): To block any unreacted amino groups, treat the resin with an acetylating agent like acetic anhydride.

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a strong acid, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

This compound as a Precursor for Caged D-Aspartate

A significant advancement in neuroscience has been the development of "caged" neurotransmitters. These are biologically inactive precursors that can be rapidly converted to the active form by photolysis (a flash of light). This technology allows for the precise control of neurotransmitter concentration in both time and space, enabling researchers to mimic synaptic events and probe neuronal circuits with high fidelity.[12]